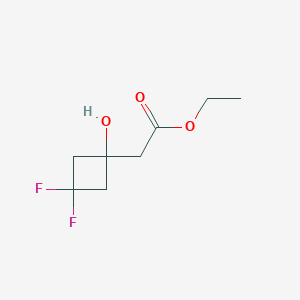
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a chemical compound with the molecular formula C8H12F2O3 and a molecular weight of 194.18 g/mol This compound is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate typically involves the reaction of cyclobutane derivatives with fluorinating agents. One common method includes the use of ethyl acetate as a starting material, which undergoes a series of reactions including fluorination and hydroxylation to yield the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the required product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated cyclobutane ring.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-(3,3-difluorocyclobutyl)acetate, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism by which ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
Cyclobutaneacetic acid, 3,3-difluoro-1-hydroxy-, ethyl ester: Another fluorinated cyclobutane derivative with similar applications but different functional groups.
Uniqueness
Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H12F2O3 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate |
InChI |
InChI=1S/C8H12F2O3/c1-2-13-6(11)3-7(12)4-8(9,10)5-7/h12H,2-5H2,1H3 |
Clave InChI |
QFUGOICJIHJRFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CC(C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


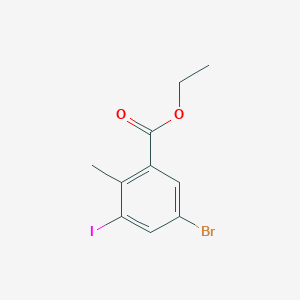

![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
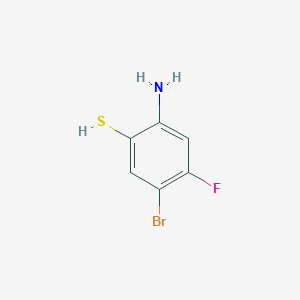
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
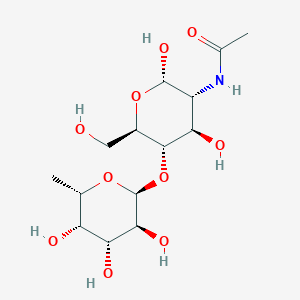
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
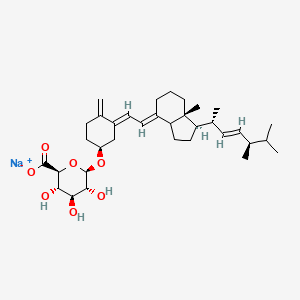
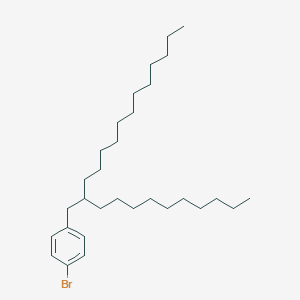
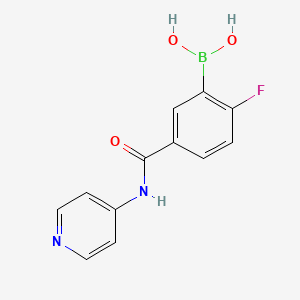

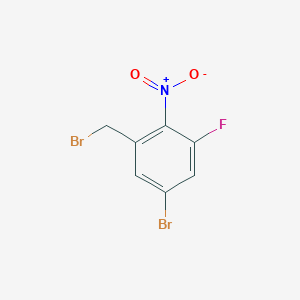
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)

